molecular formula C10H19N3O3 B12446084 1-Boc-(R)-pyrrolidine-2-carbohydrazide

1-Boc-(R)-pyrrolidine-2-carbohydrazide

Cat. No.: B12446084
M. Wt: 229.28 g/mol
InChI Key: CEWGMUMFSVOZRT-SSDOTTSWSA-N
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Description

TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE is a chemical compound that features a tert-butyl group, a hydrazinecarbonyl group, and a pyrrolidine ring

Chemical Reactions Analysis

TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE undergoes several types of chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide, manganese catalysts, and various nucleophiles. Major products formed from these reactions include primary alcohols and amines .

Mechanism of Action

The mechanism of action of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE involves its interaction with molecular targets through its functional groups. The tert-butyl group provides steric hindrance, which can influence the compound’s reactivity and selectivity in chemical reactions. The hydrazinecarbonyl group can form hydrogen bonds and participate in nucleophilic attacks, affecting the compound’s overall behavior in biological and chemical systems .

Comparison with Similar Compounds

TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE can be compared with other similar compounds, such as:

The uniqueness of TERT-BUTYL (2R)-2-(HYDRAZINECARBONYL)PYRROLIDINE-1-CARBOXYLATE lies in its specific combination of functional groups, which imparts distinct reactivity and stability characteristics.

Properties

Molecular Formula

C10H19N3O3

Molecular Weight

229.28 g/mol

IUPAC Name

tert-butyl (2R)-2-(hydrazinecarbonyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)13-6-4-5-7(13)8(14)12-11/h7H,4-6,11H2,1-3H3,(H,12,14)/t7-/m1/s1

InChI Key

CEWGMUMFSVOZRT-SSDOTTSWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H]1C(=O)NN

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C(=O)NN

Origin of Product

United States

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